molecular formula C6H13N3O2 B2969048 2,2'-azanediylbis(N-methylacetamide) CAS No. 725686-07-7

2,2'-azanediylbis(N-methylacetamide)

Cat. No. B2969048
Key on ui cas rn: 725686-07-7
M. Wt: 159.189
InChI Key: KVJUDCHMRDCBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07279576B2

Procedure details

The mixture of 2-(benzyl-methylcarbamoylmethyl-amino)N-methyl-acetamid (3.09 g, 11.2 mmol) in MeOH (30 mL) was added 10% Pd/C (0.15 g). The mixture was stirred and heated to 40° C. under 40 psi H2 for 10 h, filtered and concentrated in vacuo to yield N-methyl-2-(methylcarbamoylmethyl-amino)-acetamide in quantitative yield (1.76 g). 1HNMR(CDCl3) δ 6.95(brs, 2H), 3.23(s, 4H), 2.79(d, J=4.8 Hz, 6H), 2.25(brs, 1H); MS (ESI) m/e 160(M+H+)
Name
2-(benzyl-methylcarbamoylmethyl-amino)N-methyl-acetamid
Quantity
3.09 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]([CH2:14][C:15](=[O:18])[NH:16][CH3:17])[CH2:9][C:10]([NH:12][CH3:13])=[O:11])C1C=CC=CC=1>CO.[Pd]>[CH3:17][NH:16][C:15](=[O:18])[CH2:14][NH:8][CH2:9][C:10](=[O:11])[NH:12][CH3:13]

Inputs

Step One
Name
2-(benzyl-methylcarbamoylmethyl-amino)N-methyl-acetamid
Quantity
3.09 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(=O)NC)CC(NC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNC(CNCC(NC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.